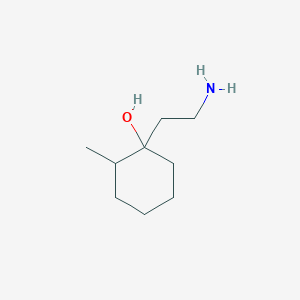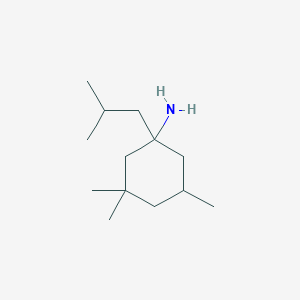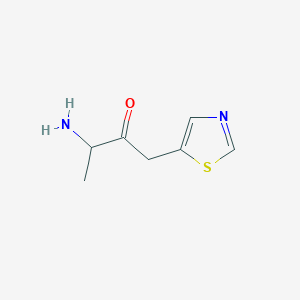
3-Amino-1-(1,3-thiazol-5-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
3-Amino-1-(1,3-thiazol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Amino-1-(1,3-thiazol-5-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
3-amino-1-(1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)7(10)2-6-3-9-4-11-6/h3-5H,2,8H2,1H3 |
InChIキー |
FANCUCUNLNTACS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)CC1=CN=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
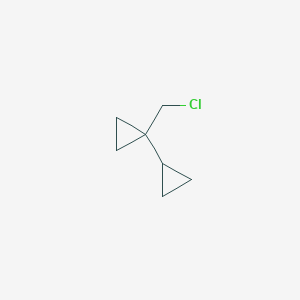
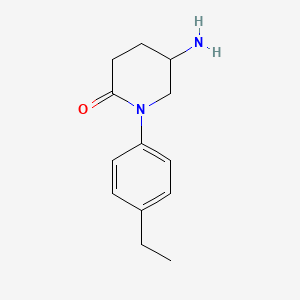
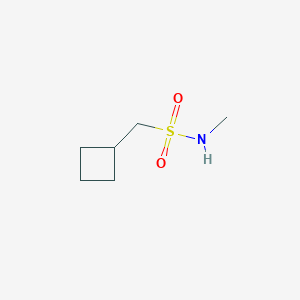
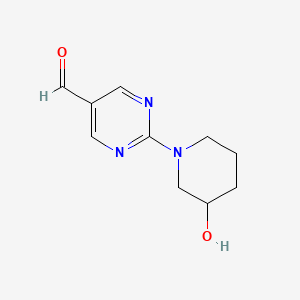

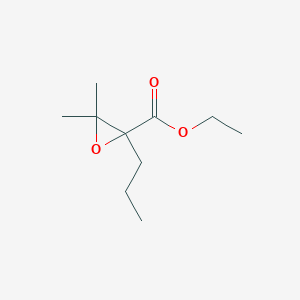
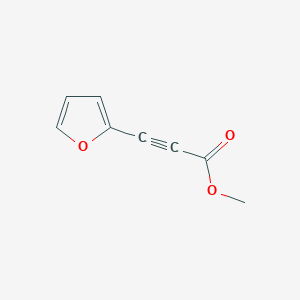
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
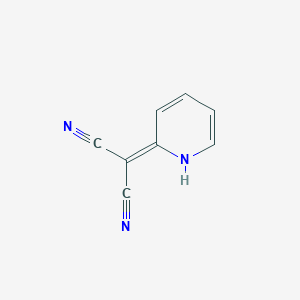
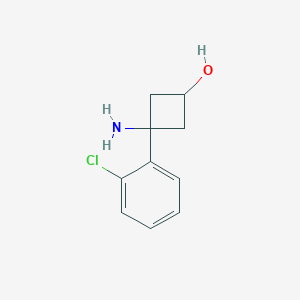
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
